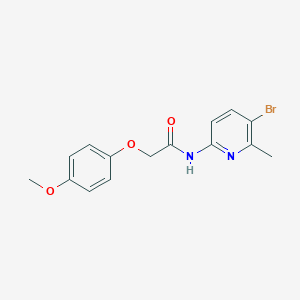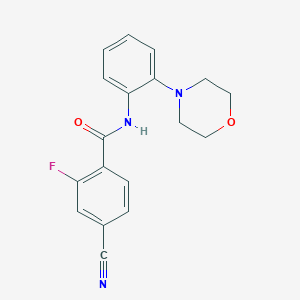
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide, also known as BMA-168, is a novel chemical compound that has gained significant attention in the scientific community for its potential applications in various research fields. BMA-168 is a small molecule that has shown promising results in preclinical studies for its ability to modulate specific biological targets, making it a valuable tool for scientific research.
作用機序
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide modulates specific biological targets by binding to specific proteins and altering their activity. The exact mechanism of action is not fully understood, but it is believed that N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide interacts with ion channels and receptors in the cell membrane, altering their activity and downstream signaling pathways.
Biochemical and Physiological Effects:
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide has been shown to modulate various biological processes, including neuronal signaling, cell growth, and metabolism. In neuronal cells, N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide has been shown to modulate ion channels and receptors, leading to changes in neuronal activity. In cancer cells, N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide has been shown to inhibit cell growth and induce cell death. In metabolic studies, N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide has been shown to alter glucose metabolism and mitochondrial function.
実験室実験の利点と制限
One of the main advantages of N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide is its ability to selectively modulate specific biological targets, making it a valuable tool for studying specific signaling pathways. Additionally, N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide has shown promising results in preclinical studies, making it a potential candidate for developing new drugs. However, one limitation of N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide research, including further studies on its mechanism of action, optimization of its pharmacological properties, and development of new drugs based on its structure. Additionally, N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide can be used as a tool for studying specific biological targets in various research fields, including neuroscience, cancer research, and drug discovery.
合成法
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide can be synthesized through a multi-step process involving the reaction of 2,6-dibromo-4-methylpyridine with 4-methoxyphenol to form the intermediate compound. The intermediate is then reacted with chloroacetyl chloride to produce the final product, N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide. The synthesis method is relatively simple and can be carried out in a laboratory setting with standard equipment.
科学的研究の応用
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide has shown potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide has been shown to modulate specific ion channels and receptors, making it a valuable tool for studying neuronal signaling pathways. In cancer research, N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for developing new cancer therapies. In drug discovery, N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide can be used as a lead compound for developing new drugs that target specific biological targets.
特性
分子式 |
C15H15BrN2O3 |
|---|---|
分子量 |
351.19 g/mol |
IUPAC名 |
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C15H15BrN2O3/c1-10-13(16)7-8-14(17-10)18-15(19)9-21-12-5-3-11(20-2)4-6-12/h3-8H,9H2,1-2H3,(H,17,18,19) |
InChIキー |
YPDDFCYDORZBFI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)COC2=CC=C(C=C2)OC)Br |
正規SMILES |
CC1=C(C=CC(=N1)NC(=O)COC2=CC=C(C=C2)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-benzoyl-1-piperazinyl)benzoate](/img/structure/B250643.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide](/img/structure/B250645.png)
![Methyl 4-(4-ethyl-1-piperazinyl)-3-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B250647.png)
![3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide](/img/structure/B250651.png)
![N-[[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B250653.png)
![N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}pentanamide](/img/structure/B250655.png)



![3,4-dimethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B250664.png)



